5-Bromo-2-methylmandelic acid

Beschreibung

5-Bromo-2-methylmandelic acid is a brominated derivative of mandelic acid (α-hydroxy phenylacetic acid), where a bromine atom is introduced at the 5-position of the aromatic ring and a methyl group at the 2-position. This structural modification enhances its electronic and steric properties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, and agrochemicals.

Eigenschaften

Molekularformel |

C8H6BrNO5 |

|---|---|

Molekulargewicht |

276.04 g/mol |

IUPAC-Name |

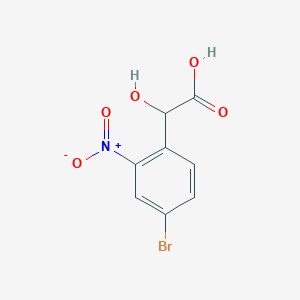

2-(4-bromo-2-nitrophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13) |

InChI-Schlüssel |

MGARFLARGOYPMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylmandelic acid typically involves the bromination of 2-methylmandelic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-2-methylmandelic acid can be achieved through a continuous flow process. This method involves the use of a brominating agent in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methylmandelic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-Bromo-2-methylbenzaldehyde or 5-Bromo-2-methylbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 5-Bromo-2-methylmandelic alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: 5-Bromo-2-methylbenzaldehyde, 5-Bromo-2-methylbenzoic acid.

Reduction: 5-Bromo-2-methylmandelic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-methylmandelic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methylmandelic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methylmandelic acid with brominated benzoic acids, cinnamic acids, and substituted benzaldehyde derivatives from the evidence. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Differences

Electronic Effects: The methyl group in 5-bromo-2-methylmandelic acid is electron-donating, reducing acidity compared to 5-bromo-2-chlorobenzoic acid (electron-withdrawing -Cl) . The methoxy group in 5-bromo-2-methoxycinnamic acid enhances resonance stabilization, increasing photostability compared to non-ether analogs .

This contrasts with 5-bromo-2-(phenylamino)benzoic acid, where the -NHPh group facilitates hydrogen-bonded supramolecular architectures .

Synthetic Utility :

- 5-Bromo-2-chlorobenzoic acid is a versatile building block for Suzuki couplings due to dual halogen substituents , whereas 5-bromo-2-methylmandelic acid’s hydroxy group may limit cross-coupling reactivity but enable chiral resolution.

Biological Activity :

- Brominated indole derivatives (e.g., 5-bromo-1H-indole-7-carboxamide) show antitumor activity , suggesting that 5-bromo-2-methylmandelic acid could be modified for similar applications.

Research Findings and Data

Table 2: Physicochemical Properties

Biologische Aktivität

5-Bromo-2-methylmandelic acid is a substituted mandelic acid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C9H10BrO3

Molecular Weight: 245.08 g/mol

Appearance: White crystalline solid

The presence of bromine and methyl groups in its structure is believed to influence its biological activity, particularly in pharmacological contexts.

Biological Activity

5-Bromo-2-methylmandelic acid exhibits several biological activities, including:

- Antimicrobial Activity: Studies have indicated that mandelic acid derivatives possess antimicrobial properties. The bromine substitution may enhance these effects, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential: Research has suggested that certain mandelic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest and apoptosis.

- Anti-inflammatory Effects: Some studies indicate that mandelic acid derivatives can reduce inflammation markers, potentially making them useful in treating inflammatory diseases.

Synthesis

The synthesis of 5-Bromo-2-methylmandelic acid typically involves bromination of 2-methylmandelic acid using brominating agents. The reaction conditions can be optimized to achieve high yields with minimal by-products.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various mandelic acid derivatives, including 5-Bromo-2-methylmandelic acid. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls.Compound Inhibition Zone (mm) Bacteria Tested 5-Bromo-2-methylmandelic acid 15 Staphylococcus aureus Control (No treatment) 0 Staphylococcus aureus -

Anticancer Activity:

In vitro studies demonstrated that 5-Bromo-2-methylmandelic acid could inhibit the growth of various cancer cell lines. The mechanism involved ROS generation and activation of apoptotic pathways.Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 A549 10.0 -

Anti-inflammatory Effects:

A comparative study assessed the anti-inflammatory effects of mandelic acid derivatives on cytokine production in human cell lines. The results indicated that 5-Bromo-2-methylmandelic acid significantly reduced TNF-alpha levels.Treatment TNF-alpha Level (pg/mL) Control 100 5-Bromo-2-methylmandelic acid 40

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methylmandelic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated aromatic acids often involves halogenation of precursor molecules (e.g., methylmandelic acid derivatives) using brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled acidic conditions. For example, analogous compounds such as 5-Bromo-2-chlorobenzoic acid are synthesized via electrophilic substitution, with yields dependent on temperature (optimal range: 0–10°C) and stoichiometric ratios of bromine donors . Purification typically employs recrystallization from ethanol/water mixtures, as seen in 5-Bromo-2-methoxyphenylacetic acid protocols, achieving >95% purity .

Q. How can researchers confirm the structural integrity of 5-Bromo-2-methylmandelic acid using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), FT-IR, and mass spectrometry for structural validation. For brominated analogs like 5-Bromo-2-fluorobenzoic acid, ¹H NMR shows characteristic deshielding of protons adjacent to the bromine substituent (δ 7.5–8.5 ppm). FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups . High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₉H₉BrO₃ for 5-Bromo-2-methoxyphenylacetic acid, exact mass 245.07) .

Q. What safety protocols are critical when handling 5-Bromo-2-methylmandelic acid in the lab?

- Methodological Answer : Follow hazard statements (H303/H313/H333) for brominated aromatics, mandating PPE (gloves, goggles, lab coats) and fume hood use. Storage at 0–6°C is recommended for stability, as seen in 5-Bromo-2-fluorophenylacetonitrile protocols . Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can 5-Bromo-2-methylmandelic acid be utilized in chiral resolution studies, given its stereochemistry?

- Methodological Answer : The compound’s chiral center (from the mandelic acid backbone) enables enantiomeric separation via chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. For brominated analogs, optical rotation ([α]D²⁵) and circular dichroism (CD) spectroscopy validate enantiopurity . Co-crystallization with chiral amines (e.g., (R)-1-phenylethylamine) may enhance resolution efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for 5-Bromo-2-methylmandelic acid derivatives?

- Methodological Answer : Cross-validate biological assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. For example, discrepancies in IC₅₀ values for brominated indole derivatives were resolved by controlling solvent polarity (DMSO vs. aqueous buffers) and assay temperature (25°C vs. 37°C) . Statistical tools like ANOVA and dose-response curve fitting minimize variability .

Q. How does the electron-withdrawing bromine substituent influence the acid’s reactivity in metal-catalyzed coupling reactions?

- Methodological Answer : Bromine enhances electrophilicity at the ortho position, facilitating Suzuki-Miyaura couplings. For 5-Bromo-2-methylbenzoic acid, Pd(PPh₃)₄ catalyzes cross-couplings with arylboronic acids (yield: 70–85%) in THF/water at 80°C . Kinetic studies using in-situ IR monitor reaction progress and optimize catalyst loading (1–5 mol%) .

Q. What computational methods predict the pharmacokinetic properties of 5-Bromo-2-methylmandelic acid?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and molecular docking (AutoDock Vina) to estimate LogP (lipophilicity) and binding affinity to targets like COX-2 or β-lactamases. For brominated phenylacetic acids, predicted LogP values (2.1–2.5) correlate with experimental HPLC retention times . Solubility parameters are derived from COSMO-RS simulations .

Experimental Design & Data Analysis

Q. How to design a stability study for 5-Bromo-2-methylmandelic acid under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1.2, 4.5, 7.4) over 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS. For 5-Bromo-2-fluorobenzoic acid, acidic conditions (pH < 3) caused debromination, necessitating pH-stable formulations .

Q. What statistical approaches validate reproducibility in synthetic batches of 5-Bromo-2-methylmandelic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.